molecular formula C12H15F3N2O2S B5848279 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5848279
M. Wt: 308.32 g/mol
InChI Key: NIOCHLHKASCPOY-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFP, is a synthetic compound that belongs to the class of piperazine derivatives. TFP has been widely used in scientific research for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, studies have shown that 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can modulate the activity of various receptors and ion channels, including serotonin receptors and the NMDA receptor. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the activity of voltage-gated potassium channels.
Biochemical and Physiological Effects
1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a variety of biochemical and physiological effects. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its potential antidepressant and anxiolytic effects. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to increase the activity of the NMDA receptor, which may contribute to its potential cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high potency and selectivity for certain receptors and ion channels. This allows researchers to study the function of these targets with high specificity. However, one limitation of using 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its potential toxic effects at high concentrations. Researchers must be careful to use appropriate concentrations of 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in their experiments to avoid potential toxicity.

Future Directions

There are many potential future directions for research on 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is to further investigate its potential antidepressant and anxiolytic effects. Another direction is to investigate its potential cognitive-enhancing effects and its potential use in treating cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its potential therapeutic applications.

Synthesis Methods

1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonyl chloride in the presence of sodium hydride and piperazine. This reaction yields 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine as a white crystalline solid with a high yield.

Scientific Research Applications

1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been widely used in scientific research as a tool to study the function of various receptors and ion channels. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to bind to certain serotonin receptors, such as 5-HT1A and 5-HT2A, and modulate their activity. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been used to study the function of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.

properties

IUPAC Name

1-methylsulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-20(18,19)17-7-5-16(6-8-17)11-4-2-3-10(9-11)12(13,14)15/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOCHLHKASCPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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